(Lauryldimethylammonio)acetate

Catalog No.
S614733
CAS No.
683-10-3
M.F
C16H33NO2
M. Wt
271.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Lauryldimethylammonio)acetate

CAS Number

683-10-3

Product Name

(Lauryldimethylammonio)acetate

IUPAC Name

2-[dodecyl(dimethyl)azaniumyl]acetate

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3

InChI Key

DVEKCXOJTLDBFE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-]

Synonyms

N-(Carboxymethyl)-N,N-dimethyl-1-dodecanaminium Inner Salt; AM 301; Adeka Amphote AB 35L; Ambiteric D 40; Amogen S; Amphitol 20BS; Anfoterico LB; Anon BL; Anon BL-SF; BS 12 (betaine surfactant); Betainelauryldimethylaminoacetate; Culveram CDG; DDN; D

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-]

Cell Biology and Biochemistry:

(Lauryldimethylammonio)acetate plays a crucial role in various cell biology and biochemistry research []. Its amphiphilic nature makes it valuable for:

  • Membrane protein solubilization and purification: It helps extract and purify membrane proteins from cell membranes, crucial for studying their structure and function [].
  • Permeabilization of cells: It can permeabilize cell membranes, allowing researchers to introduce specific molecules into the cell for further studies [].
  • Studying protein-lipid interactions: Its ability to interact with both proteins and lipids makes it useful for investigating protein-lipid interactions in cell membranes [].

Drug Delivery:

The unique properties of (lauryldimethylammonio)acetate make it a potential candidate for drug delivery applications:

  • Formulation of nanoparticles: It can be used as a component in the formulation of nanoparticles for drug delivery, improving their stability and efficacy [].
  • Enhancing drug penetration: Its ability to interact with cell membranes might facilitate the penetration of drugs into cells, potentially improving their therapeutic effect [].

Analytical Chemistry:

(Lauryldimethylammonio)acetate finds applications in analytical chemistry due to its specific properties:

  • Micellar chromatography: It can be used as a micelle-forming agent in micellar chromatography, a technique for separating and analyzing various biomolecules [].
  • Biosensors: It can be incorporated into biosensors for the detection of specific molecules, leveraging its ability to interact with specific analytes [].

(Lauryldimethylammonio)acetate is a quaternary ammonium compound characterized by its long hydrophobic lauryl chain (C12) and a positively charged ammonium group. Its chemical formula is C14H30N O2, and it is often recognized for its surfactant properties. This compound is typically used in formulations where emulsification or solubilization of hydrophobic substances is required.

Typical of quaternary ammonium compounds:

  • Hydrolysis: In the presence of water, (Lauryldimethylammonio)acetate can hydrolyze to form lauryl alcohol and acetic acid.
  • Quaternization: The compound can participate in quaternization reactions with other amines or alcohols to form more complex surfactants.
  • Decomposition: Under extreme conditions (high temperature or strong acids), it may decompose, releasing nitrogen-containing compounds.

Research indicates that (Lauryldimethylammonio)acetate exhibits antimicrobial properties, making it useful in various biocidal applications. It has been shown to be effective against a range of bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers.

The synthesis of (Lauryldimethylammonio)acetate generally involves the following steps:

  • Alkylation: Starting from dimethylamine and lauryl bromide, the alkylation reaction is performed to yield lauryldimethylamine.
  • Acetylation: The resulting lauryldimethylamine is then reacted with acetic acid to form (Lauryldimethylammonio)acetate.
  • Purification: The product is purified through recrystallization or chromatography techniques.

(Lauryldimethylammonio)acetate finds applications in various sectors:

  • Cosmetics: Used as an emulsifier and conditioning agent in hair and skin care products.
  • Pharmaceuticals: Acts as a surfactant in drug formulations to enhance solubility.
  • Industrial Cleaning: Employed in formulations for cleaning agents due to its ability to lower surface tension and enhance wetting properties.

Studies on the interactions of (Lauryldimethylammonio)acetate with biological systems indicate that it can affect cell membrane integrity and permeability. Additionally, it may interact with proteins and nucleic acids, influencing cellular processes. Its safety profile suggests that while it has beneficial uses, caution should be exercised due to potential irritant effects on skin and eyes .

Several compounds share structural similarities with (Lauryldimethylammonio)acetate. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
DodecyldimethylammonioacetateC16H33NO2Longer alkyl chain than lauryldimethylammonioacetate; often used in similar applications.
Cetyltrimethylammonium bromideC19H42BrNA quaternary ammonium salt known for its antimicrobial properties; used extensively in personal care products.
Benzalkonium chlorideC22H38ClNA mixture of alkylbenzyldimethylammonium chlorides; widely used as a disinfectant and preservative.

Uniqueness

(Lauryldimethylammonio)acetate stands out due to its specific balance of hydrophobicity and hydrophilicity, making it particularly effective as a surfactant while maintaining lower toxicity compared to some other quaternary ammonium compounds. Its unique structure allows for versatile applications across cosmetic and pharmaceutical industries.

Physical Description

Liquid

XLogP3

6.1

Hydrogen Bond Acceptor Count

2

Exact Mass

271.251129295 g/mol

Monoisotopic Mass

271.251129295 g/mol

Heavy Atom Count

19

UNII

Y4P927Q133

GHS Hazard Statements

Aggregated GHS information provided by 787 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 47 of 787 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 740 of 787 companies with hazard statement code(s):;
H302 (67.03%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (72.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (92.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.49%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (91.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

683-10-3
66455-29-6

Wikipedia

Lauryl betaine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Skin conditioning; Antistatic; Hair conditioning; Surfactant

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
1-Dodecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt: ACTIVE

Dates

Modify: 2023-08-15

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